1-Benzyluracil 1-Benzyluracil
Brand Name: Vulcanchem
CAS No.: 717-00-0
VCID: VC21327782
InChI: InChI=1S/C11H10N2O2/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15)
SMILES: C1=CC=C(C=C1)CN2C=CC(=O)NC2=O
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

1-Benzyluracil

CAS No.: 717-00-0

Cat. No.: VC21327782

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyluracil - 717-00-0

Specification

CAS No. 717-00-0
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 1-benzylpyrimidine-2,4-dione
Standard InChI InChI=1S/C11H10N2O2/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15)
Standard InChI Key VYBPQVFJJKEBLA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=CC(=O)NC2=O
Canonical SMILES C1=CC=C(C=C1)CN2C=CC(=O)NC2=O

Introduction

Chemical Structure and Properties

1-Benzyluracil (CAS Registry Number: 717-00-0) is a derivative of uracil where a benzyl group (C₆H₅CH₂-) is attached to the nitrogen atom at position 1 of the uracil ring . This structural modification significantly alters the electronic properties of the parent uracil molecule, influencing its reactivity and biological activity. The molecular formula of 1-Benzyluracil is C₁₁H₁₀N₂O₂.

The compound's structure consists of two main components:

  • A uracil ring (2,4-dioxopyrimidine), which is a heterocyclic organic compound with nitrogen atoms at positions 1 and 3

  • A benzyl group consisting of a phenyl ring connected via a methylene bridge to the N1 position of uracil

Physical Properties

The physical properties of 1-Benzyluracil make it suitable for various pharmaceutical applications and synthetic procedures. It appears as a solid at room temperature with distinct melting point characteristics that distinguish it from similar uracil derivatives .

Synthesis Methods

Conventional N-Alkylation

The most common synthetic route to 1-Benzyluracil involves N-alkylation of uracil using benzyl chloride or benzyl bromide. This reaction typically proceeds in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .

The general procedure involves:

  • Preparation of a suspension of uracil in DMF

  • Addition of K₂CO₃ as a base

  • Reaction with benzyl bromide at controlled temperature

  • Isolation and purification of 1-Benzyluracil

As documented in research findings, this method typically yields 1-Benzyluracil in good to excellent yields (>80%) .

Specific Synthetic Procedures

A detailed synthesis procedure for 1-benzyl-6-chlorouracil, a closely related derivative, provides insight into the synthetic approach :

"1-Benzyl-6-chlorouracil (2): 6-Chlorouracil (1; 6.79 g, 46.3 mmol) was dissolved in DMF (150 ml) and K₂CO₃ (3.2 g, 23.2 mmol) and benzyl bromide (7.32 ml, 61.6 mmol) were added to the solution, then kept at 70°C for 1 h. Water was added to the mixture and the aqueous mixture was extracted with ethyl acetate."

This procedure demonstrates the typical reaction conditions employed for N1-benzylation of uracil derivatives.

Alternative Synthesis Routes

Research has explored alternative methods for synthesizing 1-Benzyluracil, including:

  • Starting from barbituric acid derivatives

  • Using different protecting groups and reaction conditions to achieve regioselective N1-alkylation

  • Employing various catalysts to improve yield and reduce reaction time

Chemical Reactions and Derivatives

Further Functionalization

1-Benzyluracil serves as an important building block for synthesizing more complex molecules. The remaining reactive sites, particularly the N3 position, can undergo further substitution reactions to produce N1,N3-disubstituted uracil derivatives . These modifications significantly influence the compound's biological properties.

Key Derivatives and Their Properties

1-Benzyluracil has been modified to create numerous derivatives with enhanced biological activities. One important class includes 2-(1-benzyluracil-3-yl)-N-phenylacetamides, which are synthesized by alkylation of 1-benzyluracil with 2-chloroacetanilides .

Table 1: Physical Properties of 2-(1-benzyluracil-3-yl)-N-phenylacetamides
Compound
-----------
1
2
3
4
5

These derivatives demonstrate excellent yields (82-98%) and varied physical properties depending on the substituent pattern .

Another significant class is the N1,N3-disubstituted uracils, which have shown notable antiviral activity. For example, 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives have been synthesized with promising anti-HIV properties .

Biological Activity

Antiviral Properties

The most significant biological activity of 1-Benzyluracil and its derivatives is their potent antiviral action, particularly against Human Immunodeficiency Virus type 1 (HIV-1). Research has demonstrated that N1-substituted uracils, including 1-Benzyluracil derivatives, exhibit remarkable anti-HIV-1 activity .

The antiviral properties of these compounds are primarily attributed to their ability to inhibit HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. This places them in the category of non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Structure-Activity Relationships

Extensive structure-activity relationship studies have revealed critical insights into the antiviral potency of 1-Benzyluracil derivatives. Research findings indicate:

"Analysis of the structure–activity relationship study revealed that the highest activity was displayed for the uracils bearing a 3,5-disubstituted benzyl group. In that regard, 1-[2-(4-methylphenoxy)ethyl]-3-(3,5-dimethylbenzyl)uracil exhibited the highest activity (EC₅₀: 0.27 μM) and the selectivity index was greater than 1270."

This demonstrates that specific structural modifications can dramatically enhance the compound's antiviral efficacy.

Table 2: Anti-HIV Activity of Selected N1,N3-Disubstituted Uracil Derivatives
Compound
-----------
19
Cinnamyl derivatives

The data demonstrates that careful molecular design can yield compounds with exceptional antiviral properties and favorable safety profiles .

Mechanism of Action

The antiviral activity of 1-Benzyluracil derivatives operates through inhibition of HIV-1 reverse transcriptase. Research indicates that "the 3-benzyluracil fragment in the NNRTI structure can be regarded as a functional analogue of the benzophenone pharmacophore" typically found in NNRTIs .

These compounds bind to an allosteric site of the HIV-1 RT enzyme, distinct from the active site, causing conformational changes that inhibit the enzyme's polymerase activity. This non-competitive inhibition mechanism is characteristic of non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Challenges in Therapeutic Development

Viral Resistance

A significant challenge in the development of 1-Benzyluracil derivatives as antiviral agents is the emergence of drug-resistant viral strains. Research has shown that while these compounds maintain activity against some single mutants like L100I and G190A, they lose effectiveness against double mutants:

This resistance profile presents both challenges and opportunities for further molecular optimization.

Structure Optimization Strategies

To address viral resistance, several strategies for optimizing 1-Benzyluracil derivatives have been explored:

  • Modification of the N1 and N3 substituents to improve binding affinity

  • Introduction of functional groups that form additional interactions with the enzyme

  • Design of flexible molecules that can adapt to conformational changes in mutant enzymes

"These findings may explain the dramatic loss in activity against K103N and some other mutant HIV strains. As a result, further optimization of this region is needed."

Synthesis of Complex 1-Benzyluracil Derivatives

Synthesis of 1-Benzyl-3-(3,5-dimethylbenzyl)-5-fluorouracil

Advanced synthetic procedures have been developed for creating more complex 1-Benzyluracil derivatives with enhanced biological properties. For example, the synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)-5-fluorouracil (compound 10b) has been described:

"1-Benzyl-3-(3,5-dimethylbenzyl)-5-fluorouracil (10b): 9 (0.10 g, 0.40 mmol) was dissolved in DMF (4.0 ml), and benzyl bromide (0.19 ml, 1.60 mmol) and K₂CO₃ (0.17 g, 1.20 mmol) was added to the solution, and then stirred for 3 h at room temperature. The mixture was quenched by the addition of 1.0 M HCl aq, and then extracted with ethyl acetate."

This procedure resulted in an excellent yield of 92%, demonstrating the efficiency of such synthetic approaches.

Other Specialized Derivatives

Research has also explored the synthesis of thio analogues of 1-Benzyluracil, which have shown extremely potent anti-HIV-1 activity. These compounds include 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine, which have demonstrated significant promise as antiviral agents .

Research Applications and Future Directions

Current Research Focus

Contemporary research on 1-Benzyluracil focuses on several key areas:

  • Development of derivatives with activity against resistant viral strains

  • Exploration of structure-activity relationships to enhance potency

  • Investigation of alternative biological activities beyond antiviral properties

  • Improvement of pharmacokinetic properties for potential therapeutic applications

Future Perspectives

The future of 1-Benzyluracil research appears promising, with several directions identified:

"Efforts are currently underway to improve the promising activity noted by several of the compounds. New structural modifications guided by additional docking efforts are currently being explored."

Researchers are particularly focused on modifications that might overcome viral resistance while maintaining potent antiviral activity. Computational approaches, including molecular docking studies, are being employed to guide rational drug design efforts.

Additionally, photochemical properties of related compounds like 5-Benzyluracil have been studied using time-dependent density functional theory, suggesting potential applications beyond traditional pharmaceutical uses .

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